2,4,7-Tridecatrienal
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Overview
Description
2,4,7-Tridecatrienal is an organic compound with the molecular formula C₁₃H₂₀O. It is a fatty aldehyde characterized by a chain of thirteen carbon atoms with three double bonds located at the 2nd, 4th, and 7th positions. This compound is known for its strong odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,7-Tridecatrienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, this compound is often produced through the autoxidation of arachidonic acid. This method involves the exposure of arachidonic acid to oxygen, leading to the formation of various volatile compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Tridecatrienal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes depending on the nucleophile used.
Scientific Research Applications
2,4,7-Tridecatrienal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role in biological processes, particularly in the autoxidation of fatty acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in inflammation and cell signaling.
Mechanism of Action
The mechanism of action of 2,4,7-Tridecatrienal involves its interaction with various molecular targets and pathways. It is known to participate in the autoxidation of arachidonic acid, leading to the formation of various bioactive compounds. These compounds can interact with cellular receptors and enzymes, influencing processes such as inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
2,4-Decadienal: Another fatty aldehyde with a similar structure but shorter carbon chain.
Hexanal: A six-carbon aldehyde with a simpler structure.
1-Octen-3-one: A ketone with a similar odor profile.
Uniqueness
2,4,7-Tridecatrienal is unique due to its specific structure with three double bonds and a thirteen-carbon chain. This structure gives it distinct chemical properties and a strong odor, making it particularly valuable in the flavor and fragrance industry .
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2E,4E,7E)-trideca-2,4,7-trienal |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6+,10-9+,12-11+ |
InChI Key |
BIXIZZVISIZZDM-NRSJTBBXSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/C=O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=O |
Origin of Product |
United States |
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